molecular formula C15H20O B8182612 1-(tert-Butyl)-3-ethynyl-2-propoxybenzene

1-(tert-Butyl)-3-ethynyl-2-propoxybenzene

Cat. No.: B8182612
M. Wt: 216.32 g/mol
InChI Key: BNMJEEAZEUGXMO-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-ethynyl-2-propoxybenzene is an organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and a propoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-3-ethynyl-2-propoxybenzene typically involves the alkylation of a benzene derivative with tert-butyl and ethynyl groups. One common method includes the use of tert-butyl chloride and a strong base such as potassium tert-butoxide to introduce the tert-butyl group. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-3-ethynyl-2-propoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(tert-Butyl)-3-ethynyl-2-propoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-ethynyl-2-propoxybenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the tert-butyl group enhances its stability, while the ethynyl and propoxy groups provide sites for further chemical modifications .

This comprehensive overview highlights the significance of 1-(tert-Butyl)-3-ethynyl-2-propoxybenzene in various scientific and industrial contexts. Its unique structural features and versatile reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

1-tert-butyl-3-ethynyl-2-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-6-11-16-14-12(7-2)9-8-10-13(14)15(3,4)5/h2,8-10H,6,11H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMJEEAZEUGXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1C(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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